molecular formula C8H13NO3 B13345305 2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid

2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B13345305
M. Wt: 171.19 g/mol
InChI Key: GLAAPNKZDODYPK-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[44]nonane-4-carboxylic acid is a heterocyclic compound featuring a spiro structure with both oxygen and nitrogen atoms in its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spiro ring system. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
  • 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
  • 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

Uniqueness

2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-7(11)6-3-12-5-8(6)1-2-9-4-8/h6,9H,1-5H2,(H,10,11)

InChI Key

GLAAPNKZDODYPK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12COCC2C(=O)O

Origin of Product

United States

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